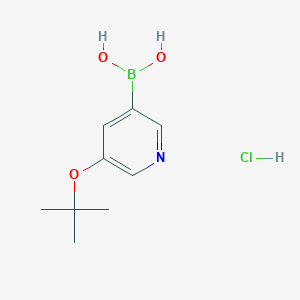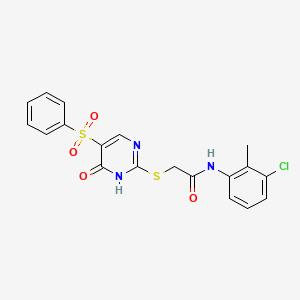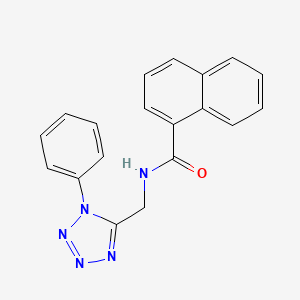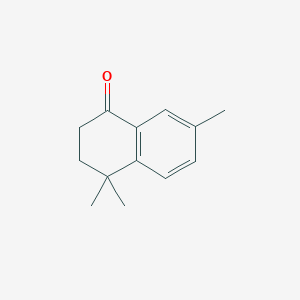
4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The research on naphthalene derivatives, including compounds structurally similar to 4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one, focuses on their synthesis, structural analysis, and potential applications. These compounds are of interest due to their diverse chemical and physical properties, which make them valuable in various fields of chemistry and materials science.
Synthesis Analysis
Several methods have been developed for synthesizing dihydronaphthalene derivatives, including platinum-catalyzed intramolecular hydroarylation (Mo & Lee, 2010), palladium-catalyzed one-pot synthesis (Liu et al., 2012), and oxidative N-heterocyclic carbene catalysis (Perveen et al., 2017).
Molecular Structure Analysis
The molecular structure and crystallography of similar compounds reveal diverse conformations and intermolecular interactions. For instance, crystal structure analysis provides insight into the stereochemistry and conformational preferences of these molecules (Massy-Westropp et al., 1993).
Chemical Reactions and Properties
Dihydronaphthalene derivatives undergo various chemical reactions, including cycloadditions and catalytic transformations, leading to structurally diverse products with potential applications in organic synthesis and medicinal chemistry. Novel synthetic approaches and reaction mechanisms have been explored, demonstrating the versatility of these compounds (Fang et al., 2009).
科学的研究の応用
Catalytic Synthesis
4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one derivatives can be synthesized through one-pot methods employing catalytic systems. For instance, the Pd(PPh3)4/AgOAc-catalyzed synthesis of substituted 3,4-dihydronaphthalen-1(2H)-ones demonstrates a straightforward procedure with mild conditions and good yields (Liu et al., 2012).
Organic Synthesis
In the field of organic synthesis, 3,4-dihydronaphthalen-1(2H)-one derivatives have various applications. The synthesis of 5,5, 10b-Trimethyl-cis-4b,5,6,10b,11,12-hexahydrochrysene-2,8-diol from 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one is a notable example (Collins et al., 1984).
Novel Compound Isolation
Research has led to the isolation of novel compounds from endophytic fungi. For instance, a novel 3,4-dihydronaphthalen-1(2H)-one with spiro-butyrolactone was isolated, exhibiting selective cytotoxic activity against certain cell lines (Sang et al., 2017).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3,4-dihydronaphthalen-1(2H)-one have been investigated for their potential in modulating allergic and inflammatory responses. Certain derivatives show promising activity both in vitro and in vivo (Barlow et al., 2011).
Metal Complex Synthesis
The compound is also utilized in the synthesis of metal complexes. For example, chromium tricarbonyl complexes of 1,2-and 1,4-dihydronaphthalene have been synthesized, demonstrating the potential for isomerization through metal-induced shifts of hydrogen atoms (Oprunenko et al., 2007).
Enantioselective Synthesis
Enantioselective synthesis methods using 1,2-dihydronaphthalenes as key intermediates have been developed. These methods are vital in medicinal and synthetic chemistry for constructing molecules with specific stereochemistry (Perveen et al., 2017).
Diastereoselective Synthesis
Studies have focused on the diastereoselective synthesis of cyclic α-sulfinyl and sulfanyl oximes, employing 3,4-dihydronaphthalen-1(2H)-one derivatives. These reactions provide insights into achieving desired stereochemical outcomes in synthesis (Honorato et al., 2017).
Cyclocarbonylation-Decarboxylation Reactions
The compound plays a role in cyclocarbonylation-decarboxylation reactions to produce enolic tautomers of functionalized 2-acyl-3,4-dihydronaphthalen-1(2H)-ones, highlighting its versatility in organic synthesis (Zheng & Alper, 2009).
Sensory Applications in Wine
In a unique application, the sensory thresholds of derivatives like 1,1,6-Trimethyl-1,2-dihydronaphthalene in Riesling wine have been studied, revealing their impact on wine aroma (Tarasov et al., 2020).
特性
IUPAC Name |
4,4,7-trimethyl-2,3-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9-4-5-11-10(8-9)12(14)6-7-13(11,2)3/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHFMVTHCHWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
70358-65-5 |
Source


|
| Record name | 4,4,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Ethylthio)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2485016.png)
![4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid](/img/structure/B2485017.png)
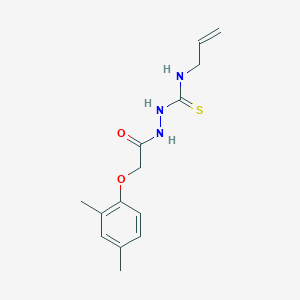

![2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2485021.png)
![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2485022.png)
![4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2485024.png)


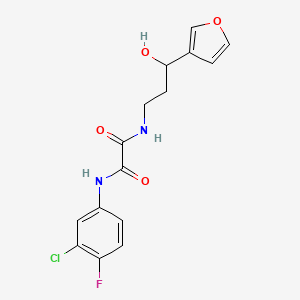
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2485033.png)
